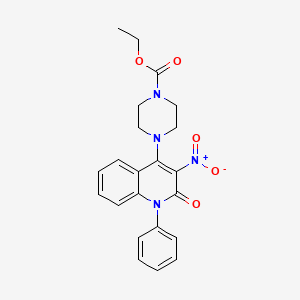

Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-2-31-22(28)24-14-12-23(13-15-24)19-17-10-6-7-11-18(17)25(16-8-4-3-5-9-16)21(27)20(19)26(29)30/h3-11H,2,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIKPARLITFCKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.

Introduction of the Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Synthetic Pathways and Nucleophilic Substitution Reactions

The piperazine ring is typically introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example:

-

Piperazine Introduction : In analogous compounds, the 4-chloro substituent on the quinoline core reacts with piperazine derivatives under basic conditions. A study demonstrated that 2-chloroquinoline-3-carbaldehyde reacts with N-methylpiperazine in the presence of K₂CO₃ to yield 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde (81% yield) .

-

Optimized Conditions : Piperidine or L-proline catalysts enhance reaction efficiency in multicomponent systems, achieving yields of 80–85% for pyrano[3,2-c]chromenones .

| Reaction | Conditions | Yield | Source |

|---|---|---|---|

| SNAr with piperazine | K₂CO₃, DMF, 80°C, 12 h | 81% | |

| Multicomponent cyclization | L-proline, ethanol, reflux | 80–85% |

Functionalization of the Piperazine Ring

The piperazine nitrogen atoms participate in alkylation, acylation, and cyclocondensation:

-

Acylation : Reacting piperazine with chloroacetyl chloride forms bis(sulfanediyl)bis(6-phenylnicotinonitriles) (74–79% yield) .

-

Cyclocondensation : Piperazine-1,4-diylbis(2-oxoethane) derivatives undergo cyclization with thiols to yield thienopyridines (70–72% yield) .

Example Mechanism :

-

Nucleophilic attack by piperazine on chloroacetyl chloride.

Nitro Group Reactivity

The nitro group at position 3 is a key site for reduction or electrophilic substitution:

-

Reduction to Amine : While not directly reported for this compound, nitro groups in similar quinolines are reduced using H₂/Pd-C or Fe/HCl to form 3-amino derivatives .

-

Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position on the quinoline ring.

Ester Hydrolysis and Transesterification

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

-

Hydrolysis : Treatment with NaOH/EtOH converts the ester to a carboxylic acid, enabling further derivatization (e.g., amide formation) .

-

Transesterification : Methanol/H₂SO₄ replaces the ethyl group with methyl .

| Reaction | Conditions | Product |

|---|---|---|

| Ester hydrolysis | 6M HCl, reflux, 6 h | Carboxylic acid derivative |

| Transesterification | MeOH, H₂SO₄, 65°C, 24 h | Methyl ester analog |

Cyclization and Heterocycle Formation

The dihydroquinolone core participates in cyclocondensation:

-

Pyrazoloquinoline Synthesis : 2-Chloroquinoline-3-carbonitrile reacts with hydrazine hydrate to form 1H-pyrazolo[3,4-b]quinolin-3-amine (90% yield) .

-

Chromenone Derivatives : Condensation with 4-hydroxycoumarin yields pyrano[3,2-c]chromenones via L-proline-catalyzed cyclization .

Key Example :

Scientific Research Applications

Biological Activities

Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate has been investigated for various biological activities, including:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death). A notable study demonstrated that treatment with the compound resulted in a marked reduction in tumor size in xenograft models, suggesting its potential as an effective anticancer agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

Preliminary studies suggest that Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate may possess antimicrobial properties against various bacterial strains. Its mechanism of action likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in the Tropical Journal of Pharmaceutical Research explored the anticancer efficacy of similar compounds derived from piperazine derivatives. The results indicated that these compounds significantly inhibited tumor growth in vitro and in vivo models, supporting further investigation into Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate as a promising lead structure for anticancer drug development .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on related compounds demonstrated their ability to reduce inflammatory markers in animal models of arthritis. This suggests that Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate may be effective in treating inflammatory diseases through similar mechanisms .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and are known for their anti-malarial properties.

Piperazine Derivatives: Compounds like piperazine citrate are used as anthelmintics.

Uniqueness

Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the quinoline and piperazine moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate has the following characteristics:

| Property | Value |

|---|---|

| Common Name | Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate |

| CAS Number | 886159-32-6 |

| Molecular Formula | C22H22N4O5 |

| Molecular Weight | 422.4 g/mol |

The compound features a quinoline core with a nitro group, which is known to influence its biological activity significantly.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of quinoline have been shown to possess activity against various bacterial strains. The presence of the nitro group in the structure enhances the compound's ability to penetrate bacterial membranes and disrupt cellular processes .

Anticancer Potential

Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

A comparative study highlighted the effectiveness of similar quinoline derivatives against different cancer cell lines, demonstrating IC50 values ranging from 0.5 to 10 µM, indicating potent activity .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, related compounds have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease. The nitrophenyl group may enhance binding affinity to the active site of AChE, leading to increased inhibitory activity .

The biological activity of Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine is hypothesized to involve:

- Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes within cells, disrupting normal functions.

- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancerous cells by activating apoptotic pathways.

- Inhibition of Enzymatic Activity : The structural components facilitate binding to enzymes like AChE, leading to decreased enzyme activity and subsequent physiological effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antimicrobial Studies : A study on quinoline derivatives reported significant antibacterial effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL .

- Cancer Cell Line Testing : A series of piperazine derivatives were tested against MCF7 (breast cancer) and HeLa (cervical cancer) cell lines, showing promising results with IC50 values below 10 µM for several candidates .

- Enzyme Inhibition Analysis : Molecular docking studies revealed that compounds similar to Ethyl 4-(3-nitro...) bind effectively to AChE's active site, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (e.g., 0–5°C) improve selectivity during nitration .

- Catalyst Screening : Testing Pd catalysts (Pd/C, Pd(OAc)₂) with varying ligands enhances coupling efficiency .

- Solvent Effects : Polar solvents (DMF, DMSO) increase reaction rates for piperazine functionalization .

Which spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Basic Research Question

Key Methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and piperazine ring conformation. Aromatic proton signals (δ 7.2–8.5 ppm) and piperazine methylene peaks (δ 2.5–3.5 ppm) are diagnostic .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and quinoline-2-one) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. Validation Protocol :

How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s 3D conformation?

Advanced Research Question

Methodological Approach :

Q. Case Study :

- For similar piperazine derivatives, ORTEP-3 visualized puckering modes of the piperazine ring, resolving discrepancies between NMR and crystallographic data .

What strategies reconcile contradictory biological activity data across in vitro assays?

Advanced Research Question

Root Causes of Contradictions :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or compound concentrations .

- Solubility Issues : Poor aqueous solubility may lead to inconsistent dose-response curves .

Q. Resolution Strategies :

- Dose-Response Refinement : Test a broader concentration range (e.g., 0.1–100 µM) with controls for solvent effects (e.g., DMSO ≤0.1%) .

- Metabolic Stability Assays : Use liver microsomes to assess if rapid degradation explains low activity in certain models .

- Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) and cell viability (MTT) to validate target specificity .

How does the electronic configuration of substituents influence reactivity in nucleophilic substitutions?

Advanced Research Question

Key Substituent Effects :

- Nitro Group (3-position) : Strong electron-withdrawing effect activates the quinoline ring for electrophilic attacks but deactivates piperazine for nucleophilic substitutions .

- Piperazine N-Ethoxycarbonyl : The ester group reduces piperazine basicity, slowing protonation and altering reactivity in SN2 reactions .

Q. Experimental Validation :

- Hammett Analysis : Correlate σ values of substituents (e.g., -NO₂, -OEt) with reaction rates in model SN2 reactions .

- Kinetic Studies : Monitor piperazine alkylation using GC-MS to quantify substituent-dependent rate constants .

What are the key functional groups impacting chemical stability under varying pH conditions?

Basic Research Question

Stability Profile :

- Ester Group : Hydrolyzes under basic conditions (pH >10) to form carboxylic acid derivatives. Stability tested via HPLC monitoring at pH 7.4 (physiological) vs. pH 9 .

- Quinoline-2-one : Resistant to oxidation but prone to photodegradation. Store in amber vials under inert atmosphere .

- Nitro Group : Reduces stability at high temperatures (>100°C); DSC/TGA identifies decomposition onset .

Q. Mitigation Strategies :

- Lyophilization : Improves shelf life for aqueous formulations .

- Buffered Solutions : Use phosphate buffer (pH 6–8) for in vitro assays to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.